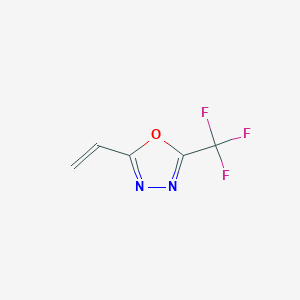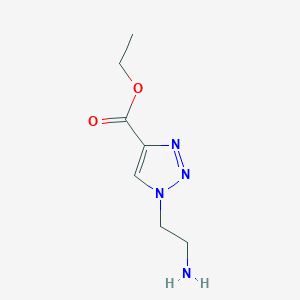
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a 1-methylpiperidin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methylpiperidin-4-yl)boranuide typically involves the reaction of 1-methylpiperidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boron compound. The general reaction scheme is as follows:
Reactants: 1-methylpiperidine, boron trifluoride, potassium base.
Conditions: Inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., tetrahydrofuran).
Procedure: The 1-methylpiperidine is first dissolved in the anhydrous solvent, followed by the addition of boron trifluoride. The potassium base is then added slowly to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, and the reactions are carried out in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
科学研究应用
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of potassium trifluoro(1-methylpiperidin-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis.
相似化合物的比较
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro[(piperidin-1-yl)methyl]borate: Similar structure but with a different substituent on the piperidine ring.
Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxyphenyl group instead of a piperidinyl group.
Potassium (piperazin-1-yl)methyltrifluoroborate: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the 1-methylpiperidin-4-yl group, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C6H12BF3KN |
|---|---|
分子量 |
205.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-(1-methylpiperidin-4-yl)boranuide |
InChI |
InChI=1S/C6H12BF3N.K/c1-11-4-2-6(3-5-11)7(8,9)10;/h6H,2-5H2,1H3;/q-1;+1 |
InChI 键 |
JWUZDDSXINXONP-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1CCN(CC1)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)

aminehydrochloride](/img/structure/B13580490.png)






aminedihydrochloride](/img/structure/B13580530.png)


![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

